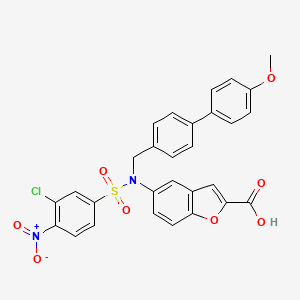
Lyp-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LYP-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, nitration, and sulfonation .
Industrial Production Methods
Industrial production methods for this compound are not widely documentedThe production involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
LYP-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
LYP-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lymphotyrosine phosphatase and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating T cell activation and macrophage polarization.
Medicine: Explored for its potential in enhancing anti-tumor immunity and suppressing tumor progression in preclinical models.
Industry: Utilized in the development of new therapeutic agents targeting lymphotyrosine phosphatase .
Mechanism of Action
LYP-IN-4 exerts its effects by selectively inhibiting lymphotyrosine phosphatase. This inhibition regulates T cell receptor signaling, leading to increased expression of programmed cell death protein 1 and programmed death-ligand 1. The compound also activates T cells, impedes the polarization of M2 macrophages, and suppresses tumor growth in preclinical models .
Comparison with Similar Compounds
LYP-IN-4 is unique in its high selectivity and potency as an inhibitor of lymphotyrosine phosphatase. Similar compounds include:
Various small-molecule inhibitors: These compounds target different conformations of the lymphotyrosine phosphatase catalytic domain and exhibit varying degrees of selectivity and potency
This compound stands out due to its specific inhibition profile and its ability to modulate immune responses effectively.
Properties
Molecular Formula |
C29H21ClN2O8S |
|---|---|
Molecular Weight |
593.0 g/mol |
IUPAC Name |
5-[(3-chloro-4-nitrophenyl)sulfonyl-[[4-(4-methoxyphenyl)phenyl]methyl]amino]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C29H21ClN2O8S/c1-39-23-9-6-20(7-10-23)19-4-2-18(3-5-19)17-31(22-8-13-27-21(14-22)15-28(40-27)29(33)34)41(37,38)24-11-12-26(32(35)36)25(30)16-24/h2-16H,17H2,1H3,(H,33,34) |
InChI Key |
IPKWVLLWFMEHAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC4=C(C=C3)OC(=C4)C(=O)O)S(=O)(=O)C5=CC(=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















